molecular formula C14H7ClFNO2 B11762505 2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione

2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione

Cat. No.: B11762505
M. Wt: 275.66 g/mol
InChI Key: RTDVPOZCLMXMLC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 4-fluoroaniline.

    Condensation Reaction: The first step involves a condensation reaction between 3-chlorobenzaldehyde and 4-fluoroaniline in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to form the isoindoline ring structure.

    Oxidation: The final step involves the oxidation of the isoindoline intermediate to form this compound. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is processed in a single batch.

    Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be further oxidized to form more complex derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides.

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or alcohols, depending on the specific conditions used.

Scientific Research Applications

2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interact with Receptors: The compound can interact with specific receptors on the cell surface, modulating cellular signaling pathways.

    Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione can be compared with other similar compounds, such as:

    2-(3-Chlorophenyl)-isoindoline-1,3-dione: This compound lacks the fluorine atom and may have different biological activities and chemical properties.

    4-Fluoroisoindoline-1,3-dione: This compound lacks the chlorophenyl group and may have different reactivity and applications.

    3-Chlorophenyl-isoindoline-1,3-dione: This compound lacks the fluorine atom and may have different biological activities and chemical properties.

The uniqueness of this compound lies in its specific combination of the chlorophenyl and fluoro groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C14H7ClFNO2

Molecular Weight

275.66 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-fluoroisoindole-1,3-dione

InChI

InChI=1S/C14H7ClFNO2/c15-8-3-1-4-9(7-8)17-13(18)10-5-2-6-11(16)12(10)14(17)19/h1-7H

InChI Key

RTDVPOZCLMXMLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)F

Origin of Product

United States

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